N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
The compound “N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amide functional group (-CONH2), which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, an amide group, and a tetrahydropyran ring . These functional groups could potentially engage in a variety of chemical reactions .Chemical Reactions Analysis
The furan ring in the compound is an aromatic system and could undergo electrophilic aromatic substitution reactions . The amide group could participate in hydrolysis, reduction, and condensation reactions .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is involved in various synthetic reactions in heterocyclic chemistry. For instance, it reacts with thiourea in dimethylformamide, involving an ANRORC rearrangement, to yield specific formamides. This reaction mechanism has been studied using HPLC/MS, providing insights into the synthesis of complex heterocyclic compounds (Ledenyova et al., 2018).
Utilization in the Synthesis of Diverse Derivatives
This compound also serves as a key intermediate in the synthesis of various derivatives, such as pyrazole, pyridine, and pyrimidine derivatives. These synthesized derivatives have potential applications in medicinal chemistry and drug development, as they possess properties like anti-inflammatory and antimicrobial activities (Fadda et al., 2012).
Application in Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize benzofuranyl-pyran-2-ones, -pyridazines, and -pyridones from naturally occurring furochromones. These compounds have shown promising results in various biological activities, indicating their potential as therapeutic agents (Keshk, 2004).
Role in Antitumor Activity
It is also utilized in the synthesis of novel pyrimidiopyrazole derivatives, which have demonstrated outstanding in vitro antitumor activity. These derivatives were characterized and analyzed for their molecular structure, indicating their potential application in cancer therapy (Fahim et al., 2019).
Contribution to Organic Synthesis
The compound is significant in organic synthesis, contributing to the formation of various N-substituted carboxamides. These synthesized compounds have shown pronounced antiarrhythmic activity, highlighting their importance in the development of new cardiovascular drugs (Hoang et al., 2018).
Development of Pyrazole Derivatives
Moreover, it's used in the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds are derived from an anti-inflammatory drug and exhibit potential biological applications. Their ability to inhibit specific enzymes suggests their usefulness in medicinal chemistry (Saeed et al., 2015).
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-14-12-17(15(2)25-14)18(22)13-21-19(23)20(8-10-24-11-9-20)16-6-4-3-5-7-16/h3-7,12,18,22H,8-11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMLEXUABQTVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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